molecular formula C9H17IO2 B13287816 4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane

4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane

Cat. No.: B13287816
M. Wt: 284.13 g/mol
InChI Key: MENDIAQNRKQNDU-UHFFFAOYSA-N
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Description

4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom. This compound is characterized by the presence of ethyl, iodomethyl, and methoxymethyl substituents on the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or halohydrins.

    Introduction of Substituents: The ethyl, iodomethyl, and methoxymethyl groups are introduced through substitution reactions. For example, the iodomethyl group can be introduced via halogenation reactions using iodine and a suitable halogenating agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxolane derivatives with different oxidation states.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxolanes, while oxidation can produce oxolane-2-ones.

Scientific Research Applications

4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane involves its reactivity with various molecular targets. The iodomethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to modifications of proteins, nucleic acids, and other cellular components, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-2-(bromomethyl)-4-(methoxymethyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    4-Ethyl-2-(chloromethyl)-4-(methoxymethyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    4-Ethyl-2-(hydroxymethyl)-4-(methoxymethyl)oxolane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.

Uniqueness

4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and hydroxymethyl analogs. The iodine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions.

Properties

Molecular Formula

C9H17IO2

Molecular Weight

284.13 g/mol

IUPAC Name

4-ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane

InChI

InChI=1S/C9H17IO2/c1-3-9(6-11-2)4-8(5-10)12-7-9/h8H,3-7H2,1-2H3

InChI Key

MENDIAQNRKQNDU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(OC1)CI)COC

Origin of Product

United States

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